

# synthesis and chemical structure of ENU

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Compound of Interest		
Compound Name:	N-Ethyl-N-nitrosourea	
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An In-depth Technical Guide to the Synthesis and Chemical Structure of **N-ethyl-N-nitrosourea** (ENU)

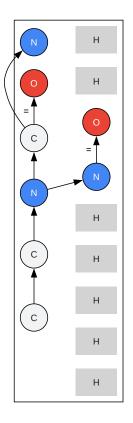
## Introduction

**N-ethyl-N-nitrosourea** (ENU), a potent mutagen, is a foundational tool in genetics and drug development for creating random point mutations in model organisms. As a member of the N-nitrosourea class of compounds, ENU is a powerful alkylating agent that directly modifies DNA without the need for metabolic activation[1][2]. Its high efficiency in inducing single-base-pair substitutions has made it indispensable for forward genetic screens, enabling researchers to link specific phenotypes to underlying genetic variations and to model human diseases[1][3]. This guide provides a comprehensive technical overview of ENU's chemical structure, physicochemical properties, a detailed synthesis protocol, its mechanism of action, and a standard experimental workflow for its application in mutagenesis.

# **Chemical Structure and Physicochemical Properties**

ENU is characterized by a urea backbone substituted with both an ethyl group and a nitroso group on the same nitrogen atom. This structure is responsible for its high reactivity and mutagenic potential.





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Caption: Chemical structure of N-ethyl-N-nitrosourea (ENU).

The key identifiers and physicochemical properties of ENU are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for N-ethyl-N-nitrosourea



Identifier	Value
IUPAC Name	1-ethyl-1-nitrosourea
CAS Number	759-73-9[4]
Molecular Formula	C <sub>3</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> [4]
SMILES	CCN(C(=O)N)N=O[5]
InChI	InChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7)[5]
Synonyms	ENU, N-Nitroso-N-ethylurea, 1-Ethyl-1-nitrosourea[4][5]

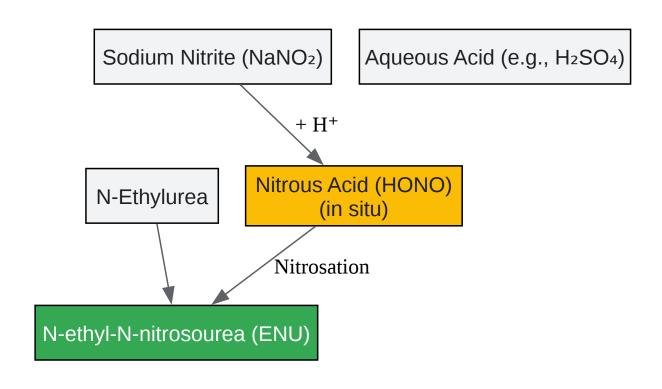
Table 2: Physicochemical Properties of N-ethyl-N-nitrosourea

Property	Value
Molecular Weight	117.11 g/mol [5]
Appearance	Yellow-pink crystals or off-white powder[5]
Melting Point	103-104 °C (decomposes)
Solubility (Water)	10 to 50 mg/mL
Stability	Sensitive to light, humidity, and pH[1][3]

# Synthesis of N-ethyl-N-nitrosourea

The standard laboratory synthesis of ENU involves the nitrosation of N-ethylurea. This reaction is typically achieved by treating an acidic aqueous solution of N-ethylurea with a metal nitrite, such as sodium nitrite. The nitrous acid (HONO) formed in situ acts as the nitrosating agent.





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Caption: Reaction pathway for the synthesis of ENU.

# Experimental Protocol: Synthesis of ENU from N-Ethylurea

This protocol is a representative procedure adapted from established methods for the synthesis of nitrosoureas[6][7][8]. Extreme caution is required, as ENU is a potent carcinogen and mutagen. All steps must be performed in a certified chemical fume hood with appropriate

## Foundational & Exploratory





personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

### Materials:

- N-ethylurea
- Sodium nitrite (NaNO<sub>2</sub>)
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or hydrochloric acid (HCl)
- Deionized water
- Ice
- Dichloromethane (CH2Cl2) or other suitable non-miscible organic solvent
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous

#### Procedure:

- Preparation of N-ethylurea Solution: In a flask, dissolve N-ethylurea in a minimal amount of aqueous acid (e.g., 3M H<sub>2</sub>SO<sub>4</sub>). Cool the solution to 0-5 °C in an ice-water bath.
- Formation of Two-Phase System: Add an equal volume of a cold, non-miscible organic solvent like dichloromethane to the aqueous solution to form a two-phase system. This allows for the immediate extraction of the product as it forms[8].
- Preparation of Nitrite Solution: In a separate beaker, prepare a saturated solution of sodium nitrite in cold deionized water.
- Nitrosation Reaction: While vigorously stirring the two-phase mixture in the ice bath, add the sodium nitrite solution dropwise. Maintain the temperature below 10 °C throughout the addition to prevent decomposition of nitrous acid and the product. The reaction mixture may develop a yellowish color.
- Reaction Completion and Extraction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.



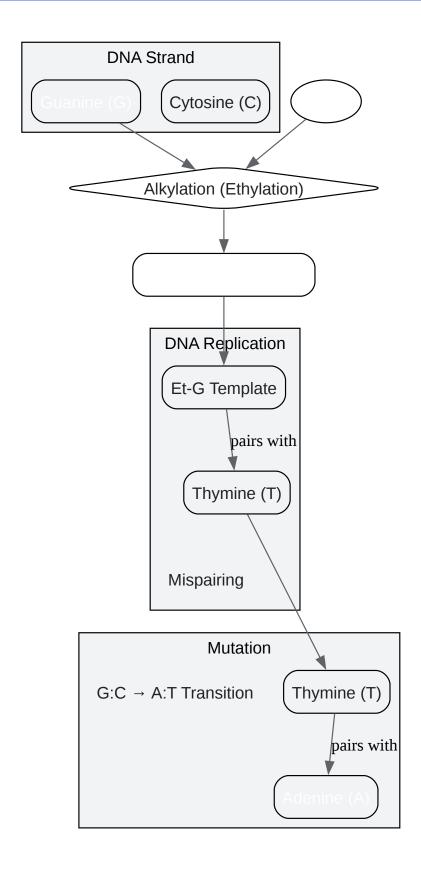
- Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, which now
  contains the ENU product. The aqueous layer can be extracted again with a small portion of
  the organic solvent to maximize yield.
- Washing and Drying: Combine the organic extracts and wash them with cold deionized water, followed by a cold saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
   Avoid excessive heat. The resulting solid is N-ethyl-N-nitrosourea.
- Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system if necessary.
- Waste Disposal: All aqueous solutions and equipment should be decontaminated with an appropriate inactivating solution (e.g., alkaline sodium thiosulfate) before disposal[3].

# Mechanism of Action and Application in Mutagenesis

ENU exerts its mutagenic effect by acting as an alkylating agent. It follows an SN1 mechanism, spontaneously decomposing to form an ethyl diazonium ion, which is a highly reactive electrophile. This ion readily transfers its ethyl group to nucleophilic sites on DNA bases[1][2] [9].

The primary targets for ethylation are the oxygen atoms of the bases, particularly O<sup>6</sup> of guanine and O<sup>4</sup> of thymine. Ethylation at these positions disrupts the normal Watson-Crick base pairing during DNA replication. For example, O<sup>6</sup>-ethylguanine preferentially pairs with thymine instead of cytosine, leading to a G:C to A:T transition mutation in subsequent rounds of replication[10].





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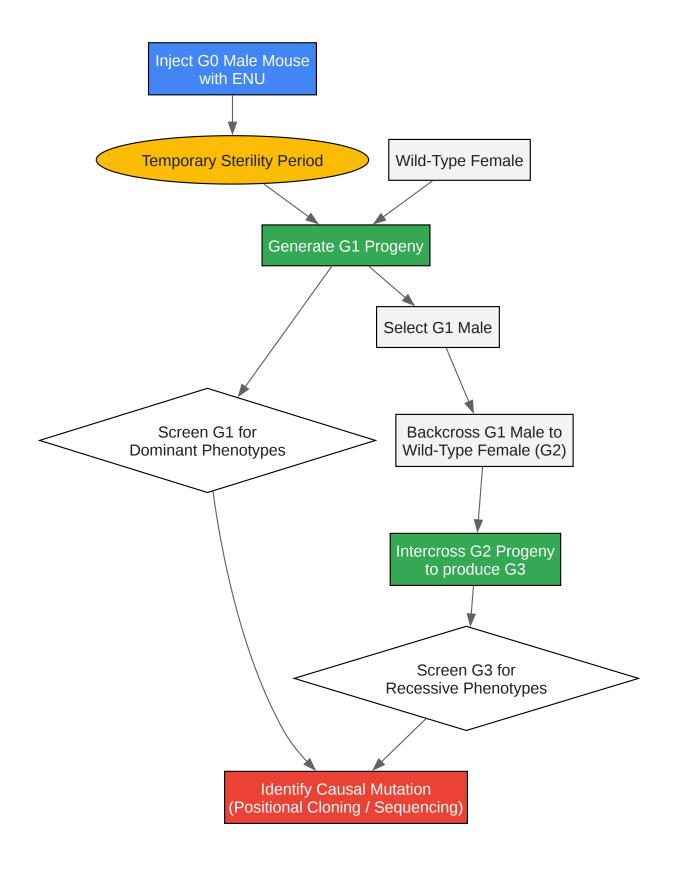
Caption: Mechanism of ENU-induced G:C to A:T transition mutation.



## **Experimental Workflow: ENU Mutagenesis in Mice**

A typical phenotype-driven ENU mutagenesis screen in mice involves treating male mice (G0) and then screening their progeny over several generations for dominant or recessive phenotypes of interest[2][3][11].





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Caption: Experimental workflow for a typical ENU mutagenesis screen in mice.



## Conclusion

**N-ethyl-N-nitrosourea** remains a cornerstone of chemical mutagenesis due to its high potency and the production of a broad spectrum of allelic mutations. A thorough understanding of its chemical properties, synthesis, and mechanism of action is critical for its safe handling and effective application in research. The protocols and data presented in this guide offer a technical foundation for researchers, scientists, and professionals in drug development who utilize this powerful tool to explore the frontiers of genetics and disease modeling.

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